

## Strategies to mitigate the development of Flutriafol resistance in fungi

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# Flutriafol Resistance Mitigation Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to mitigate the development of **flutriafol** resistance in fungi.

## Frequently Asked Questions (FAQs)

Q1: What is the mode of action of **flutriafol** and to which fungicide class does it belong?

A1: **Flutriafol** is a systemic triazole fungicide belonging to the demethylation inhibitor (DMI) class.[1][2] It is classified under the Fungicide Resistance Action Committee (FRAC) Code 3.[1] Its mode of action is the inhibition of the C14-demethylase enzyme (encoded by the CYP51 gene), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][2][3] Disruption of ergosterol production leads to the cessation of fungal growth and reproduction.[2]

Q2: What are the primary mechanisms by which fungi develop resistance to **flutriafol**?

A2: Fungi primarily develop resistance to **flutriafol** and other azole fungicides through three main mechanisms:

### Troubleshooting & Optimization





- Target Site Modification: Point mutations in the CYP51 gene can alter the structure of the C14-demethylase enzyme, reducing its binding affinity for **flutriafol**.[4][5][6] This is one of the most common resistance mechanisms.
- Overexpression of the Target Gene: Increased expression of the CYP51 gene leads to higher levels of the C14-demethylase enzyme, requiring a higher concentration of **flutriafol** to achieve an inhibitory effect.[5][6][7]
- Increased Efflux: Overexpression of efflux pump proteins, such as ATP-binding cassette
  (ABC) transporters and Major Facilitator Superfamily (MFS) transporters, can actively pump
  flutriafol out of the fungal cell, reducing its intracellular concentration to sub-lethal levels.[8]
  [9][10]

Q3: What is meant by "fitness cost" in the context of fungicide resistance?

A3: A fitness cost of resistance refers to a situation where a fungal strain that has developed a resistance mutation is less competitive or has reduced virulence compared to the wild-type (sensitive) strain in the absence of the fungicide.[11][12] This can manifest as slower growth, reduced spore production, or decreased infectivity.[1][4] The presence of fitness costs is an important factor in resistance management, as resistant strains may decline in the population if the selection pressure from the fungicide is removed.[11]

Q4: What are the general principles of a sound anti-resistance strategy for **flutriafol**?

A4: A robust anti-resistance strategy for **flutriafol** should be proactive and integrated. Key principles include:

- Alternation of Fungicides: Rotate the use of flutriafol with fungicides from different FRAC groups that have different modes of action.[13][14][15]
- Use of Mixtures: Apply flutriafol in tank-mixes with fungicides from other FRAC groups.[14]
   [15][16]
- Adherence to Label Rates: Always use fungicides at the manufacturer's recommended application rates. Using lower rates can select for isolates with intermediate resistance.[13]
   [15]



- Integrated Disease Management (IDM): Combine chemical control with non-chemical methods such as using resistant crop varieties, crop rotation, and proper sanitation to reduce the overall disease pressure.[13][15][16]
- Limiting Applications: Reduce the number of applications of flutriafol and other Group 3 fungicides per season.[14]

## **Troubleshooting Experimental Issues**

Q5: My fungal isolates are showing a gradual decrease in sensitivity to **flutriafol** in my long-term experiments. What could be happening?

A5: This phenomenon is characteristic of quantitative resistance, which involves the accumulation of multiple genetic changes, each with a small effect, leading to a gradual loss of fungicide efficacy.[17] This could be due to the stepwise selection of mutations in the CYP51 gene or the gradual upregulation of efflux pumps. To investigate this, you should:

- Perform regular EC50 testing to quantify the shift in sensitivity.
- Sequence the CYP51 gene of isolates from different time points to identify any accumulating mutations.
- Conduct gene expression analysis (qPCR) on CYP51 and known efflux pump genes to check for upregulation.

Q6: I am trying to sequence the CYP51 gene from a resistant isolate but am not getting a clean sequence. What are some potential issues?

A6: Several factors could be contributing to poor sequencing results:

- Poor DNA Quality: Ensure your DNA extraction protocol yields high-purity DNA.
   Contaminants from the fungal culture can inhibit PCR and sequencing reactions.
- Primer Issues: The primers you are using may not be specific enough or may be binding to
  multiple locations in the genome. It is advisable to design primers based on conserved
  regions of the CYP51 gene from closely related fungal species.



Presence of Multiple CYP51 Paralogs: Some fungal species have more than one CYP51 gene (CYP51A, CYP51B, CYP51C).[18][19] Your primers might be amplifying multiple paralogs simultaneously, leading to a mixed sequencing signal. You may need to design paralog-specific primers.

Q7: My qPCR results for CYP51 gene expression are inconsistent between replicates. How can I improve the reliability of my data?

A7: Inconsistent qPCR results can stem from several sources:

- RNA Quality: Ensure you are extracting high-quality, intact RNA. Use a spectrophotometer and gel electrophoresis to check the purity and integrity of your RNA samples.
- Reference Gene Stability: The stability of your reference gene(s) is crucial for accurate
  normalization. It is recommended to test several candidate reference genes and use a
  program like geNorm or NormFinder to identify the most stable ones for your experimental
  conditions. Using at least three validated reference genes is best practice.[20]
- Pipetting Errors: qPCR is highly sensitive to small variations in volume. Ensure your pipettes are calibrated and use careful pipetting techniques.
- Primer Efficiency: The amplification efficiency of your primers for both the target and reference genes should be between 90% and 110%. Perform a standard curve analysis to determine primer efficiency.

## **Quantitative Data on Flutriafol Sensitivity**

The following tables summarize the effective concentration (EC50) values of **flutriafol** against various fungal pathogens, highlighting the differences between sensitive and potentially resistant populations.

Table 1: Sensitivity of Exserohilum turcicum (Northern Corn Leaf Blight) Isolates to Flutriafol



Metric	Value	Reference
Mean Absolute EC50	2.1881 - 3.2643 μg/ml	[9]
Isolates completely inhibited by 1 μg/ml	86.4% (70 out of 81)	[9]
Isolates requiring 10 or 100 µg/ml for complete inhibition	8.6% (7 out of 81)	[9]
Isolates not completely inhibited by 100 μg/ml	4.9% (4 out of 81)	[9]

Table 2: EC50 Values of Flutriafol Against Various Fungal Pathogens

Fungal Species	Crop/Source	Mean EC50 (μg/ml)	Reference
Botryosphaeria dothidea	Grapevine	0.04	[8]
Diplodia seriata	Grapevine	0.03	[8]
Diaporthe ampelina	Grapevine	0.02	[8]
Neofusicoccum parvum	Grapevine	0.05	[8]
Calosphaeria pulchella	Grapevine	0.02	[8]
Ceratocystis destructans	Grapevine	> 5000 ppm	[8]
Cytospora sorbicola	Grapevine	0.02	[8]

# **Experimental Protocols Determination of EC50 using Fungicide-Amended Media**

This protocol is adapted from the methodology used for testing the sensitivity of Exserohilum turcicum to **flutriafol**.[9]

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Objective: To determine the concentration of **flutriafol** that inhibits 50% of the mycelial growth of a fungal isolate.

#### Materials:

- Fungal isolate of interest
- Potato Dextrose Agar (PDA) or other suitable growth medium
- Technical grade flutriafol
- Dimethyl sulfoxide (DMSO) or acetone for stock solution
- Sterile Petri dishes (90 mm)
- Sterile cork borer (5 mm)
- Incubator
- Digital calipers

#### Procedure:

- Prepare Fungicide Stock Solution: Dissolve technical grade flutriafol in a minimal amount of DMSO or acetone to create a concentrated stock solution (e.g., 10 mg/ml).
- Prepare Fungicide-Amended Media: Autoclave the PDA medium and allow it to cool to 50-55°C. Add the **flutriafol** stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 μg/ml). Also, prepare a control plate with the same concentration of the solvent used for the stock solution. Pour the amended and control media into sterile Petri dishes.
- Inoculation: From the growing edge of a 7-10 day old culture of the fungal isolate, take a 5
  mm mycelial plug using a sterile cork borer. Place the plug, mycelium-side down, in the
  center of each fungicide-amended and control plate.
- Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.



- Data Collection: When the fungal colony in the control plate has reached approximately twothirds of the plate diameter, measure the diameter of the fungal colony on all plates in two perpendicular directions using digital calipers.
- · Data Analysis:
  - Calculate the average diameter for each plate.
  - Determine the percentage of growth inhibition for each concentration relative to the solvent control.
  - Use a statistical software package to perform a probit or log-logistic regression analysis to calculate the EC50 value.

## **Sequencing of the CYP51 Gene**

This protocol provides a general workflow for amplifying and sequencing the CYP51 gene to identify mutations associated with resistance.

Objective: To obtain the DNA sequence of the CYP51 gene from a fungal isolate.

#### Materials:

- Fungal mycelium
- DNA extraction kit (e.g., DNeasy Plant Mini Kit)
- PCR primers for the CYP51 gene
- Taq DNA polymerase and PCR buffer
- dNTPs
- Thermocycler
- Agarose gel electrophoresis equipment
- Gel extraction kit



· Sanger sequencing service

#### Procedure:

- DNA Extraction: Grow the fungal isolate in a liquid medium or on a cellophane-overlaid agar plate. Harvest the mycelium and extract genomic DNA using a commercial kit according to the manufacturer's instructions.
- Primer Design: Design PCR primers that flank the coding region of the CYP51 gene. If the sequence is unknown, design degenerate primers based on conserved regions of CYP51 from related species.[16]
- PCR Amplification: Set up a PCR reaction with the extracted DNA, primers, Taq polymerase, and dNTPs. Use a thermocycler with an appropriate program, typically including an initial denaturation step, 30-35 cycles of denaturation, annealing, and extension, and a final extension step.[16]
- Verification of PCR Product: Run the PCR product on an agarose gel to verify that a band of the expected size has been amplified.
- Purification of PCR Product: Excise the DNA band from the agarose gel and purify it using a gel extraction kit.
- Sequencing: Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.
- Sequence Analysis: Assemble the forward and reverse sequences and compare them to the wild-type CYP51 sequence to identify any mutations.

### Gene Expression Analysis by qPCR

This protocol outlines the steps for quantifying the expression of the CYP51 gene or efflux pump genes relative to a reference gene.[20][21]

Objective: To measure the relative expression level of a target gene in a fungal isolate.

Materials:



- Fungal isolate grown under inducing (with flutriafol) and non-inducing conditions
- RNA extraction kit (e.g., RNeasy Plant Mini Kit)
- DNase I
- cDNA synthesis kit
- qPCR primers for the target gene(s) and reference gene(s)
- SYBR Green gPCR master mix
- qPCR instrument

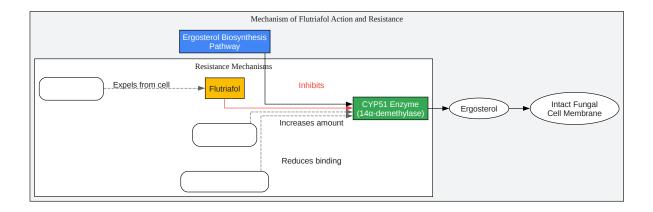
#### Procedure:

- RNA Extraction: Extract total RNA from fungal mycelium using a commercial kit. Include a
   DNase I treatment step to remove any contaminating genomic DNA.
- RNA Quantification and Quality Check: Measure the concentration and purity of the RNA using a spectrophotometer. Check the integrity of the RNA by running a sample on an agarose gel.
- cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.
- qPCR: Set up the qPCR reactions in triplicate for each sample and gene (target and reference). Each reaction should contain cDNA, primers, and SYBR Green master mix. Run the reactions on a qPCR instrument.
- Data Analysis:
  - Determine the cycle threshold (Ct) values for each reaction.
  - Normalize the Ct values of the target gene to the geometric mean of the Ct values of the reference genes (ΔCt).
  - Calculate the relative gene expression using the  $2^{-\Delta}\Delta Ct$  method.



## Visualizations Signaling Pathways and Experimental Workflows

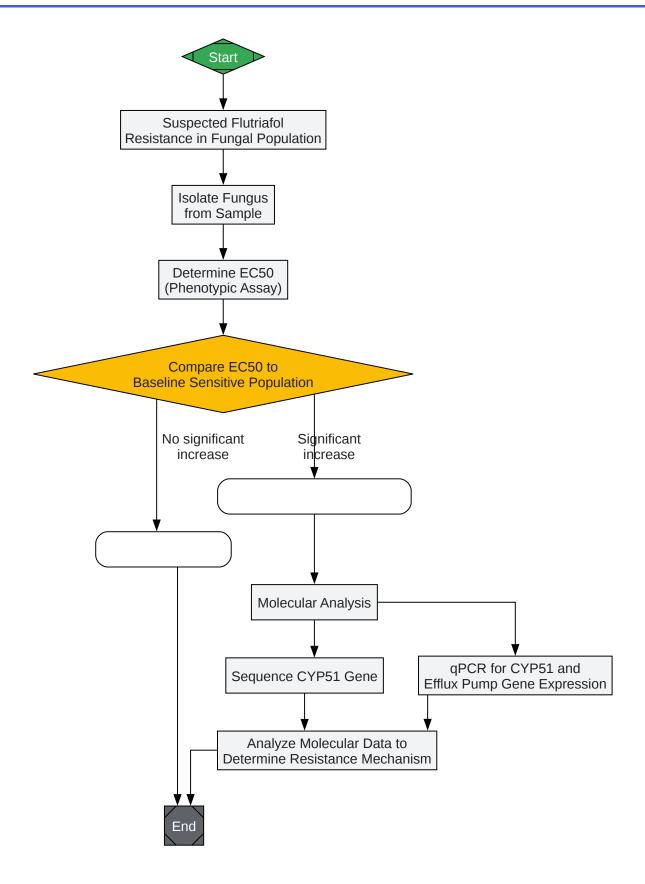
Below are diagrams created using the DOT language to visualize key concepts in **flutriafol** resistance.



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Caption: Flutriafol action and fungal resistance mechanisms.

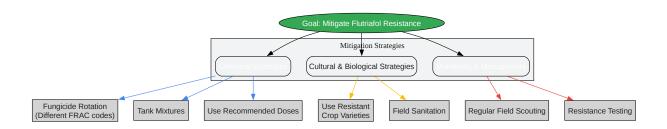




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Caption: Experimental workflow for **flutriafol** resistance monitoring.





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Caption: Logical relationships of resistance mitigation strategies.

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